REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([CH2:7][Br:8])[cH:9][cH:10]1.[C:22](=[O:23])([O-:24])[O-:25].[CH3:46][CH2:47][O:48][C:49](=[O:50])[CH3:51].[K+:26].[K+:27].[O:41]=[CH:42][N:43]([CH3:44])[CH3:45].[OH:11][c:12]1[cH:13][c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20][cH:21]1.[OH:28][C:29]([CH2:30][C:31]([C:32](=[O:33])[OH:34])([CH2:35][C:36](=[O:37])[OH:38])[OH:39])=[O:40]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([CH2:7][O:11][c:12]2[cH:13][c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20][cH:21]2)[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(CBr)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cccc(O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cccc(OCc2ccc(C#N)cc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |